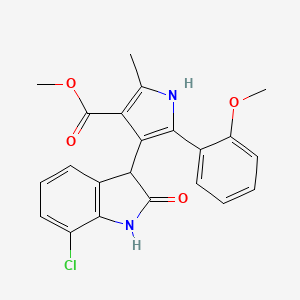![molecular formula C17H19N5O2 B10985853 N-[2-(1H-imidazol-4-yl)ethyl]-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide](/img/structure/B10985853.png)
N-[2-(1H-imidazol-4-yl)ethyl]-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is a complex organic compound featuring both imidazole and quinazoline moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the quinazoline ring is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and quinazoline intermediates separately, followed by their coupling under specific conditions.
Quinazoline Synthesis: The quinazoline ring can be synthesized via the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reaction: The final step involves coupling the imidazole and quinazoline intermediates using a suitable linker, such as a butanamide chain, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, automated reaction systems, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.
Substitution: Both the imidazole and quinazoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the quinazoline ring may yield dihydroquinazolines.
Scientific Research Applications
N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug containing a substituted imidazole ring.
Dacarbazine: An anticancer drug containing a quinazoline ring.
Uniqueness
N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is unique due to its combined imidazole and quinazoline moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities.
Properties
Molecular Formula |
C17H19N5O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C17H19N5O2/c23-16(19-9-8-12-10-18-11-20-12)7-3-6-15-21-14-5-2-1-4-13(14)17(24)22-15/h1-2,4-5,10-11H,3,6-9H2,(H,18,20)(H,19,23)(H,21,22,24) |
InChI Key |
JNVTZXSUGDSKLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B10985778.png)
![N-[2-(furan-2-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B10985784.png)
![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B10985787.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide](/img/structure/B10985800.png)
![3-(2-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10985801.png)
![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B10985811.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B10985823.png)
![methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10985824.png)
![3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10985825.png)
![N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B10985826.png)
![2-(4-hydroxyphthalazin-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B10985827.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10985834.png)
![N-(2-{[3-(acetylamino)phenyl]carbamoyl}-4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B10985841.png)
